molecular formula C25H31FN4O4 B2630135 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide CAS No. 896362-70-2

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide

Numéro de catalogue: B2630135
Numéro CAS: 896362-70-2
Poids moléculaire: 470.545
Clé InChI: UYZACCIRAYUMDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide is a complex organic compound featuring a benzodioxole ring, a fluorophenyl piperazine moiety, and an ethanediamide backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Fluorophenyl Piperazine: This involves the reaction of 4-fluoroaniline with piperazine in the presence of a suitable catalyst.

    Coupling Reaction: The benzodioxole and fluorophenyl piperazine intermediates are coupled using a suitable linker, such as an alkyl halide, under basic conditions.

    Formation of the Ethanediamide Backbone: The final step involves the reaction of the coupled intermediate with ethanediamide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Antitumor Activity

Preliminary studies suggest that derivatives of benzodioxole can inhibit tumor cell proliferation. For example, compounds structurally similar to N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast cancer) cells. This suggests a promising avenue for developing new anticancer therapies.

Kinase Inhibition

The compound's structure indicates potential activity against specific kinases involved in various diseases. For instance, related compounds have been evaluated for their inhibitory effects on DYRK1A, a kinase associated with neurodegenerative diseases. Some derivatives have shown sub-micromolar IC50 values, indicating strong inhibitory potential that could be harnessed for therapeutic applications in neurodegeneration.

Synthetic Methodologies

The synthesis of this compound involves multiple steps:

  • Formation of the Benzodioxole Ring : Achieved through cyclization of catechol derivatives with appropriate reagents.
  • Synthesis of Piperazine Derivative : The piperazine component can be synthesized by reacting piperazine with 4-fluorobenzyl chloride under basic conditions.
  • Coupling Reactions : The benzo[d][1,3]dioxole and piperazine derivatives are coupled using a suitable linker through nucleophilic substitution or other coupling reactions.
  • Final Oxalamide Formation : This involves reacting the intermediate with oxalyl chloride and an amine to form the final product.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of related compounds:

  • A study published in the British Journal of Pharmacology highlighted the role of benzodioxole derivatives in modulating receptor activity, which may inform future drug design strategies targeting neurological disorders .
  • Research on related piperazine derivatives has shown promise in treating anxiety and depression due to their interaction with serotonin receptors .

Summary

Mécanisme D'action

The mechanism of action of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxole ring and fluorophenyl piperazine moiety are likely involved in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Shares the benzodioxole ring but lacks the piperazine and ethanediamide moieties.

    1-(1,3-Benzodioxol-5-yl)butan-2-one: Contains the benzodioxole ring but has a different alkyl chain and lacks the piperazine and ethanediamide moieties.

Uniqueness

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide is unique due to its combination of a benzodioxole ring, a fluorophenyl piperazine moiety, and an ethanediamide backbone. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Activité Biologique

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of a piperazine ring and a fluorophenyl substituent adds to its pharmacological relevance. The molecular formula is C25H31FN4O5C_{25}H_{31}FN_4O_5, with a molecular weight of approximately 466.54 g/mol.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC25H31FN4O5
Molecular Weight466.54 g/mol
CAS Number896364-98-0

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the benzo[d][1,3]dioxole ring : This can be achieved through the cyclization of catechol derivatives.
  • Synthesis of the piperazine derivative : The 4-(4-fluorophenyl)piperazine can be synthesized by reacting piperazine with 4-fluorobenzyl chloride.
  • Coupling reactions : The benzo[d][1,3]dioxole and piperazine derivatives are coupled using a suitable linker through nucleophilic substitution or other coupling reactions.

The compound is believed to interact with various biological targets due to its structural features:

  • Dopamine Receptors : Piperazine derivatives often exhibit activity at dopamine receptors, which are crucial in neuropharmacology.
  • Serotonin Receptors : The fluorophenyl group may enhance binding affinity to serotonin receptors, contributing to potential anxiolytic or antidepressant effects.

Pharmacological Studies

Recent studies have evaluated the biological activity of similar compounds in vitro and in vivo:

  • Antimicrobial Activity : Compounds with similar structures have shown promising results against Mycobacterium tuberculosis, with IC50 values ranging from 2.03 μM to 7.05 μM for related derivatives .
  • Cytotoxicity : In vitro assays have demonstrated that certain derivatives exhibit low toxicity towards human cell lines, indicating a favorable therapeutic index .
  • Phospholipidosis : The compound's interaction with lysosomal phospholipase A2 (PLA2G15) suggests potential implications in drug-induced phospholipidosis .

Case Study 1: Antitubercular Activity

A study focused on the synthesis and evaluation of similar compounds highlighted their selective inhibition against Mycobacterium tuberculosis while showing minimal activity against non-tuberculous mycobacteria (NTM). The most active compound demonstrated an IC90 of 15.22 μM against Mtb H37Ra .

Case Study 2: Neuropharmacological Effects

Research into piperazine derivatives has shown that modifications can lead to enhanced binding at serotonin receptors, suggesting potential applications in treating anxiety and depression. In vivo studies demonstrated significant behavioral changes in rodent models treated with related compounds .

Propriétés

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN4O4/c1-17(2)14-27-24(31)25(32)28-15-21(18-3-8-22-23(13-18)34-16-33-22)30-11-9-29(10-12-30)20-6-4-19(26)5-7-20/h3-8,13,17,21H,9-12,14-16H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZACCIRAYUMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.